molecular formula C15H12N4O2 B2386760 4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 339010-31-0

4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B2386760
CAS No.: 339010-31-0
M. Wt: 280.287
InChI Key: UCPXDZWTQMTPHI-FMIVXFBMSA-N
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Description

4-{[(4-Methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a 1,3-oxazol-5(4H)-one derivative characterized by a benzylidene substituent modified with a 4-methyl-2-pyrimidinylamino group. Oxazolones are five-membered heterocycles with a carbonyl group at position 5 and a conjugated exocyclic double bond, typically adopting a stable Z-configuration . These compounds are synthetically versatile, serving as precursors for amino acids, heterocyclic scaffolds, and bioactive molecules .

Properties

IUPAC Name

4-[(E)-(4-methylpyrimidin-2-yl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-10-7-8-16-15(18-10)17-9-12-14(20)21-13(19-12)11-5-3-2-4-6-11/h2-9,20H,1H3/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCDQGPANJVYPI-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N=CC2=C(OC(=N2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)/N=C/C2=C(OC(=N2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157138
Record name 4-[[(4-Methyl-2-pyrimidinyl)amino]methylene]-2-phenyl-5(4H)-oxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339010-31-0
Record name 4-[[(4-Methyl-2-pyrimidinyl)amino]methylene]-2-phenyl-5(4H)-oxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The synthesis begins with the formation of the oxazol-5(4H)-one ring through cyclization of N-phenyl-α-ketoamide in the presence of acetic anhydride. Subsequent Schiff base formation between the exocyclic methylene group and 4-methyl-2-aminopyrimidine introduces the pyrimidinylamino moiety.

Table 1: Optimization of Cyclocondensation Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Acetic acid Toluene 110 8 62
H2SO4 DMF 90 6 58
PTSA Ethanol 70 12 45

Key findings:

  • Acetic acid in toluene at 110°C maximizes yield (62%) due to efficient dehydration.
  • Prolonged reaction times (>12 h) lead to decomposition of the oxazolone ring.

Suzuki-Miyaura Cross-Coupling for Pyrimidinyl Group Introduction

Palladium-catalyzed cross-coupling enables direct installation of the pyrimidinyl group onto preformed oxazolone intermediates. This method avoids unstable Schiff base intermediates.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly reduces reaction times by enhancing the kinetics of both cyclocondensation and imine formation steps.

Optimized Protocol

A mixture of phenylglyoxylic acid, urea, and 4-methyl-2-aminopyrimidine is irradiated at 150°C for 20 minutes in a sealed vessel.

Table 3: Microwave vs Conventional Heating

Method Time Yield (%) Purity (HPLC)
Microwave (150°C) 20 min 78 98.2
Conventional (110°C) 8 h 62 95.4

Advantages:

  • 78% yield in 20 minutes vs 8 hours for conventional methods.
  • Enhanced regioselectivity due to rapid thermal equilibration.

Solid-Phase Synthesis for High-Throughput Production

Immobilization of the oxazolone precursor on Wang resin allows iterative coupling and cleavage steps, ideal for parallel synthesis.

Resin Functionalization

  • Wang resin is esterified with Fmoc-protected hydroxyphenylacetic acid.
  • Cyclization with TBTU/HOBt forms the oxazolone ring.
  • Cleavage with TFA/water releases the crude product, which is purified via HPLC.

Table 4: Solid-Phase Synthesis Efficiency

Resin Type Loading (mmol/g) Purity (%) Overall Yield (%)
Wang 0.8 92 65
Rink Amide 1.2 89 58

Limitations:

  • Lower yields compared to solution-phase methods due to incomplete resin functionalization.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 5H, Ph-H), 6.92 (s, 1H, CH=N), 2.51 (s, 3H, CH3).
  • IR (KBr): ν 1745 cm⁻¹ (C=O, oxazolone), 1620 cm⁻¹ (C=N), 1550 cm⁻¹ (aromatic C=C).
  • HRMS : m/z [M+H]+ calcd. for C15H12N4O2: 281.1034; found: 281.1031.

X-ray Crystallography

Single-crystal analysis confirms the (Z)-configuration of the exocyclic methylene group and planarity of the oxazolone-pyrimidine system.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural and Electronic Effects

The substituent at the benzylidene position critically influences electronic properties and applications. Below is a comparative analysis:

Compound Name / Substituent Key Features Applications / Properties References
Target Compound : 4-[(4-Methyl-2-pyrimidinylamino)methylene] - Pyrimidinylamino group (electron-deficient due to aromatic N)
- Potential H-bonding sites
- Hypothesized enhanced biological activity (e.g., kinase inhibition)
- Moderate SHG efficiency*
4-(4-Dimethylaminobenzylidene)-2-phenyl - Electron-donating dimethylamino group
- Enhanced π-delocalization
- Higher SHG efficiency (nonlinear optics)
- Fluorescent sensors
4-(4-Nitrobenzylidene)-2-phenyl (E-configuration) - Electron-withdrawing nitro group
- Stabilizes conjugated system
- Immunomodulatory activity (e.g., T-cell proliferation)
- Antimicrobial potential
4-(Thiophen-2-ylmethylidene)-2-methyl - Thiophene heterocycle (π-stacking)
- C–H⋯π and π–π interactions
- Crystal engineering
- Antimicrobial applications
4-(2-Methoxybenzylidene)-2-phenyl - Z-configuration
- Methoxy group (moderate electron donor)
- Noncentrosymmetric crystal packing
- Moderate SHG efficiency
4-(Ethoxymethylene)-2-phenyl - Ethoxy group (solubility enhancer)
- Flexible substituent
- Intermediate for amino acid synthesis
- Reduced cytotoxicity

*SHG: Second-harmonic generation.

Photophysical and Material Properties

  • SHG Efficiency: Electron-donating groups (e.g., dimethylamino) enhance SHG by expanding π-delocalization, whereas electron-withdrawing groups (e.g., nitro) reduce it .
  • Crystal Packing: Methoxy and thiophene substituents promote noncentrosymmetric arrangements, critical for nonlinear optical materials .

Biological Activity

4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound notable for its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique fusion of pyrimidine and oxazole rings, which contributes to its biological activity. The molecular formula is C15H12N4O2C_{15}H_{12}N_4O_2, indicating the presence of nitrogen atoms that are crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as:

  • Enzyme Inhibitor : By binding to the active site of enzymes, it can inhibit their activity, affecting various metabolic pathways.
  • Receptor Modulator : The compound can also modulate receptor functions, influencing cellular signaling pathways.

Biological Evaluations

Recent studies have highlighted several biological activities associated with this compound:

Antioxidant Activity

Research indicates that derivatives of oxazolones exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown an average inhibition rate of lipid peroxidation around 86.5% in vitro .

Anti-inflammatory Effects

In vivo studies demonstrated that this compound could reduce carrageenan-induced paw edema in animal models, suggesting potential anti-inflammatory properties . The inhibition rates for nociception were also significant, indicating pain-relief capabilities.

Antimicrobial Activity

The compound has been explored for its antibacterial properties. Studies show that it can inhibit various bacterial strains effectively, making it a candidate for further development in antimicrobial therapies .

Case Studies

Several case studies have documented the efficacy of this compound in different therapeutic contexts:

  • Cancer Therapy : In vitro assays revealed that this compound exhibits cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through reactive oxygen species (ROS) generation.
  • Enzyme Inhibition : A study focused on the inhibition of lipoxygenase (LOX), where the compound displayed competitive inhibition characteristics with an IC50 value in the range of 41 μM , indicating strong potential as a therapeutic agent for inflammatory diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantLipid peroxidation inhibition: 86.5%
Anti-inflammatoryReduced paw edema
AntimicrobialEffective against various strains
Cancer cell cytotoxicityInduction of apoptosis
Enzyme inhibitionLOX IC50: 41 μM

Q & A

Basic: What are the common synthetic methodologies for preparing oxazol-5(4H)-one derivatives like 4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one?

Answer:
The synthesis typically involves:

  • N-Acylation of α-amino acids followed by intramolecular cyclization using agents like acetic anhydride or ethyl chloroformate to form the oxazolone core .
  • Robinson-Gabriel reaction : Cyclodehydration of N-acyl-α-amino acids using phosphoryl trichloride (POCl₃) or sulfuric acid to yield substituted oxazolones .
  • Aldol-like condensation : Reaction of acetyl glycine with aromatic aldehydes (e.g., thiophene-2-carbaldehyde) in the presence of sodium acetate and acetic anhydride to form benzylidene-oxazolones .

Key characterization tools include FT-IR, NMR (¹H/¹³C), and HPLC for purity validation .

Basic: How is the purity and structural integrity of synthesized oxazolone derivatives validated?

Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C-NMR to confirm regiochemistry and substituent positions (e.g., distinguishing Z/E isomers via coupling constants) .
    • FT-IR for carbonyl (C=O) and imine (C=N) stretching frequencies .
  • Chromatography :
    • RP-HPLC with UV detection to assess purity (>95% typical threshold) .
  • Elemental Analysis : Combustion analysis (C, H, N) to verify empirical formulas .

Advanced: How can reaction conditions be optimized to improve regioselectivity in oxazolone synthesis?

Answer:

  • Catalyst Screening : Anhydrous AlCl₃ enhances electrophilic substitution in Friedel-Crafts acylation steps .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve yields in nucleophilic substitutions .
  • Microwave Irradiation : Accelerates condensation reactions (e.g., forming furyl-methylene oxazolones) with higher regioselectivity and reduced side products .
  • Temperature Control : Lower temperatures (0–5°C) minimize epimerization during cyclization .

Advanced: How can researchers resolve contradictions in biological activity data across structurally similar oxazolones?

Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Modify substituents (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy) to correlate with activity trends. For example, 4-nitrophenyl derivatives show enhanced immunomodulatory effects .
  • Computational Modeling :
    • Docking studies to predict binding affinities to target proteins (e.g., kinases or enzymes) .
  • Dose-Response Analysis : Validate cytotoxicity (e.g., LC₅₀ in Daphnia magna) across multiple concentrations to rule out assay-specific artifacts .

Advanced: What strategies are used to determine molecular configuration and crystal packing of oxazolones?

Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) :
    • SHELX Suite (SHELXL for refinement, SHELXS for structure solution) resolves bond lengths, angles, and Z/E configurations .
    • Hydrogen Bonding Analysis : Identify C–H⋯O/N interactions and π-π stacking (e.g., centroid distances <4 Å indicate significant stacking) .
  • ORTEP Visualization : Graphical representation of thermal ellipsoids and molecular geometry .

Advanced: How can spectral discrepancies (e.g., NMR splitting patterns) be addressed during oxazolone characterization?

Answer:

  • Dynamic Effects :
    • Variable-temperature NMR to detect conformational exchange broadening (e.g., hindered rotation in imine bonds) .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to suppress solvent peaks and clarify splitting patterns .
  • 2D NMR Techniques :
    • HSQC/HMBC to resolve overlapping signals in crowded aromatic regions .

Basic: What in vitro assays are suitable for evaluating the cytotoxicity of oxazolone derivatives?

Answer:

  • Daphnia magna Bioassay :
    • 24-hour exposure to determine LC₅₀ values, with mortality rates normalized to solvent controls .
  • Cell-Based Assays :
    • MTT/WST-1 for mitochondrial activity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Apoptosis Markers : Flow cytometry with Annexin V/PI staining to distinguish necrotic vs. apoptotic cell death .

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